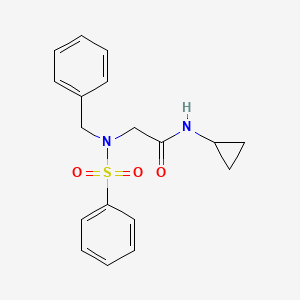
N-(cyclohexylmethyl)-N'-3-pyridinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to N-(cyclohexylmethyl)-N'-3-pyridinylthiourea involves cyclodesulfurization processes and interactions with dicyclohexylcarbodiimide (DCCD), leading to the formation of various aminoimidazo[1,5-a]pyridine derivatives (Bourdais & Omar, 1980). The efficiency and conditions of these synthesis processes can significantly impact the yield and purity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of thiourea derivatives reveals a planar arrangement of non-ring atoms with specific dihedral angles contributing to the overall conformation of the molecule. Intramolecular and intermolecular hydrogen bonding plays a crucial role in stabilizing these structures and influencing their reactivity (Salam et al., 2011).
Aplicaciones Científicas De Investigación
Cyclodesulfurization and Synthesis of Derivatives
N-(cyclohexylmethyl)-N'-3-pyridinylthiourea derivatives have been utilized in the synthesis of polycyclic azines, specifically 3-substituted aminoimidazo[1,5-a]pyridine derivatives through cyclodesulfurization processes. This synthesis demonstrates the compound's role in facilitating complex chemical transformations and contributing to the development of new heterocyclic compounds (Bourdais & Omar, 1980).
Catalysis and Activation Reactions
Research has shown that pyridyl derivatives, closely related to N-(cyclohexylmethyl)-N'-3-pyridinylthiourea, can serve as effective directing groups in metal-catalyzed C–H activation reactions. These findings open up new avenues for site-selective functionalization of organic molecules, highlighting the compound's potential in synthetic organic chemistry (Chu et al., 2015).
Synthesis of Ionic Liquids
The compound has been implicated in the solvent-free synthesis of ionic liquids, showcasing its versatility in green chemistry applications. Through aminolysis of epoxides facilitated by N-(cyclohexylmethyl)-N'-3-pyridinylthiourea derivatives, environmentally friendly methods for synthesizing ionic liquids have been developed (Fringuelli et al., 2004).
Material Science and Polymer Research
The compound and its derivatives have found applications in material science, particularly in the synthesis of novel polyureas and polyurethanes. These materials exhibit unique properties, such as shape memory and pH sensitivity, making them suitable for advanced applications in drug delivery and tissue engineering (Mallakpour & Rostamizadeh, 2001); (Chen et al., 2014).
Molecular Recognition and Supramolecular Chemistry
Studies have also explored the use of N-(cyclohexylmethyl)-N'-3-pyridinylthiourea derivatives in molecular recognition, illustrating their ability to form complex structures through hydrogen bonding. This aspect underscores the compound's significance in the development of supramolecular assemblies and sensors (Salam et al., 2011); (Kang et al., 2017).
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJMQPDQKNHQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)


![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)




![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)


![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)